SPACE peptide
CAS No.:
Cat. No.: VC3657592
Molecular Formula: C₄₀H₆₃N₁₅O₁₇S₂
Molecular Weight: 1090.17
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₀H₆₃N₁₅O₁₇S₂ |
|---|---|
| Molecular Weight | 1090.17 |
Introduction
Chemical Properties and Structure
SPACE peptide is an 11-amino acid peptide with the sequence ACTGSTQHQCG (Alanine-Cysteine-Threonine-Glycine-Serine-Threonine-Glutamine-Histidine-Glutamine-Cysteine-Glycine). The peptide features a disulfide bridge between the cysteine residues at positions 2 and 10, which contributes to its structural stability and functional properties .
Table 1: Chemical Properties of SPACE Peptide
| Property | Value |
|---|---|
| Molecular Formula | C40H63N15O17S2 |
| Molecular Weight | 1090.17-1090.2 g/mol |
| Sequence | ACTGSTQHQCG |
| IUPAC Name | L-alanyl-L-cysteinyl-L-threonyl-glycyl-L-seryl-L-threonyl-L-glutaminyl-L-histidyl-L-glutaminyl-L-cysteinyl-glycine (2->10)-disulfide |
| CAS Number | 1621717-95-0 |
| Solubility | DMSO: 100 mg/mL (91.73 mM); H2O: 50 mg/mL (45.86 mM) |
| Storage Stability | Powder: -80°C for 2 years, -20°C for 1 year; In solvent: -80°C for 6 months, -20°C for 1 month |
The structural configuration of SPACE peptide, particularly its cyclic structure facilitated by the disulfide bridge, is crucial for its skin penetration capabilities. This structure enables the peptide to interact with skin components in a manner that enhances its ability to traverse the stratum corneum and penetrate into deeper skin layers .
Mechanism of Action
SPACE peptide enhances the delivery of macromolecules through several proposed mechanisms. Understanding these mechanisms is essential for optimizing the peptide's application in various drug delivery systems.
Transcellular Penetration Pathway
SPACE peptide enhances macromolecular penetration via a transcellular pathway, facilitating the partitioning of cargo molecules into keratin-rich corneocytes. This occurs through concurrent binding of SPACE peptide with keratin and the cargo molecule. Studies have shown that the interaction between SPACE peptide and keratin correlates strongly with enhanced skin transport of cargo molecules such as Cyclosporine A .
Cellular Uptake Mechanism
Beyond skin penetration, SPACE peptide exhibits enhanced penetration into various cells including keratinocytes, fibroblasts, and endothelial cells. This cellular uptake appears to occur primarily through a macropinocytosis pathway, allowing the peptide to deliver its cargo into the intracellular environment .
Applications in Drug Delivery
SPACE peptide has demonstrated significant potential in enhancing the delivery of various macromolecules with therapeutic potential.
Delivery of Hyaluronic Acid
One of the well-documented applications of SPACE peptide is in the enhanced delivery of hyaluronic acid (HA), a high molecular weight (200-325 kDa) hydrophilic dipolysaccharide used in various dermatological and cosmetic applications .
In a study using a SPACE-ethosomal system (SES), the peptide significantly enhanced HA penetration into porcine skin in vitro by 7.8±1.1-fold compared to PBS control. The SES formulation also increased the penetration depth of HA into the skin, with approximately 3.3%±0.6% of the applied dose penetrating into the epidermis, which is approximately 10-fold higher than that observed with PBS alone .
Table 2: Enhancement of Hyaluronic Acid Penetration by SPACE Peptide
| Formulation | Total HA Penetration | Fold Enhancement (vs PBS) | Epidermal Penetration |
|---|---|---|---|
| SPACE-ethosomal system (SES) | 9.3%±1.2% | 7.8±1.1 | 3.3%±0.6% |
| PBS control | ~1.2% | 1.0 | ~0.33% |
| PBS:Ethanol (1:1) | ~1.6% | 1.3 | Not reported |
| Ethosomes without SPACE | ~2.9% | 2.4 | Not reported |
In vivo experiments using SKH1 hairless mice confirmed the enhanced dermal penetration of HA using the SES delivery system, with a 5-fold enhancement compared to PBS control. Importantly, the concentrations of HA in the skin were approximately 1000-fold higher than those in the blood, confirming the localized nature of delivery .
Delivery of siRNA
SPACE peptide has also shown considerable promise in the delivery of siRNA, which has potential applications in treating various dermatological conditions. When conjugated to siRNA, SPACE peptide enhanced its absorption into the skin and facilitated knockdown of target proteins .
In vivo studies targeting interleukin-10 and GAPDH demonstrated that conjugation of SPACE peptide to siRNA led to enhanced absorption into the skin and effective knockdown of the corresponding protein targets. Specifically, topical application of a DOTAP-SES formulation containing GAPDH-siRNA on mice skin resulted in 63.2%±7.7% GAPDH knockdown, significantly higher than that achieved with GAPDH-siRNA in PBS (p<0.05) .
Delivery of Other Macromolecules
Beyond HA and siRNA, SPACE peptide has demonstrated efficiency in enhancing the skin penetration of various other macromolecules, including proteins and small molecule drugs like Cyclosporine A. The peptide can facilitate their penetration across the stratum corneum into the epidermis and dermis, expanding the range of potential therapeutic agents that can be delivered topically .
Formulation Approaches
SPACE peptide can be incorporated into delivery systems through various approaches, each with distinct advantages depending on the cargo molecule and desired application.
SPACE-Ethosomal System
To overcome the limitations of direct conjugation, researchers developed the SPACE-ethosomal system (SES), where SPACE peptide is conjugated to phospholipids and used to prepare an ethosomal carrier system that encapsulates the cargo molecule .
The preparation protocol for SES typically yields SPACE-decorated ethosomes with a mean diameter of approximately 110 nm and a zeta potential of about -40 mV. The efficiency of conjugation between SPACE peptide and phospholipids (such as POPE-NHS) generally exceeds 90% .
Table 3: Formulation Parameters Affecting SPACE Peptide Efficacy
| Parameter | Optimal Value | Effect on Delivery |
|---|---|---|
| SPACE peptide concentration | 5 mg/mL | Maximum enhancement of penetration (9.3%±1.2% of applied dose) |
| pH | pH 4 | Higher penetration (9.3%±1.2%) compared to pH 8 (2.6%±0.4%) |
| Ethosome size | ~110 nm | Consistent with extrusion membrane pore size (100 nm) |
| Zeta potential | ~ -40 mV | Contributes to stability of the formulation |
The efficacy of SES in enhancing penetration is dependent on various formulation parameters. Studies have shown that the optimal concentration of SPACE peptide in the SES formulation is approximately 5 mg/mL, with a noticeable penetration (3.4%±0.5% of applied dose) observed at a concentration of 2 mg/mL. The penetration efficacy is also pH-dependent, with higher penetration observed at lower pH values .
Current Research and Future Perspectives
Research on SPACE peptide continues to evolve, with several promising directions for future development and application.
Expanding Cargo Range
Current research is exploring the potential of SPACE peptide to deliver an expanded range of cargo molecules, including various therapeutic proteins, nucleic acids, and small molecule drugs. The versatility of SPACE peptide in enhancing the delivery of diverse molecules suggests broad applicability in dermatological therapeutics .
Optimizing Formulation Strategies
Ongoing research focuses on optimizing formulation strategies to enhance the efficiency of SPACE peptide-mediated delivery. This includes exploring alternative carrier systems, investigating the impact of various formulation parameters on delivery efficiency, and developing novel approaches to enhance the stability and efficacy of SPACE peptide formulations .
Integration with Other Technologies
The integration of SPACE peptide with other emerging technologies, such as those used in peptide structure-activity relationship (SAR) analysis, holds promise for further optimizing its performance and expanding its applications. Tools for analyzing peptide SAR can provide valuable insights into the relationship between the structural features of SPACE peptide and its functional properties, potentially guiding the design of improved peptide variants .
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